![molecular formula C14H12FNO3 B6368590 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine, 95% CAS No. 1261893-09-7](/img/structure/B6368590.png)
3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine, 95%
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Overview
Description
3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine, also known as 3-FEC-2-OH, is a synthetic compound that has been used in a variety of scientific research applications. This compound has been studied for its potential to modify the biochemical, physiological, and cellular functions of different organisms.
Scientific Research Applications
3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of metal complexes, as a reagent in the synthesis of other organic compounds, and as a catalyst in the synthesis of polymers. It has also been used in the study of the biochemical and physiological effects of different compounds.
Mechanism of Action
The mechanism of action of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine, 95% is not fully understood. It is believed that the compound acts as a ligand in the formation of metal complexes, which can then interact with other molecules and affect their biochemical and physiological functions. It is also believed that the compound can act as a catalyst in the formation of polymers, which can then interact with other molecules and affect their biochemical and physiological functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine, 95% are still being studied. However, it has been shown to affect the activity of enzymes, the expression of genes, and the levels of hormones in different organisms. It has also been shown to affect the metabolism of carbohydrates, proteins, and lipids.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine, 95% in lab experiments is that it is relatively easy to synthesize and is available in 95% purity. The main limitation is that the compound's mechanism of action is not fully understood. This can make it difficult to accurately predict the effects of the compound on different organisms.
Future Directions
The future directions for 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine, 95% research include further studies of its mechanism of action, its effects on different organisms, and its potential applications in medicine. Additionally, further research is needed to determine the optimal conditions for its synthesis and to develop new methods of synthesis.
Synthesis Methods
3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine, 95% can be synthesized using a variety of methods. The most common method is the reaction between 4-fluorobenzaldehyde and ethyl chloroformate in the presence of a base such as sodium carbonate. This reaction yields 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine, 95% in 95% purity. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with ethyl chloroformate in the presence of a base such as sodium hydroxide, and the reaction of 4-fluorobenzaldehyde with ethyl chloroformate in the presence of a base such as sodium bicarbonate.
properties
IUPAC Name |
ethyl 2-fluoro-4-(2-oxo-1H-pyridin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-2-19-14(18)11-6-5-9(8-12(11)15)10-4-3-7-16-13(10)17/h3-8H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLQDKDRXXBWEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC=CNC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683174 |
Source
|
Record name | Ethyl 2-fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine | |
CAS RN |
1261893-09-7 |
Source
|
Record name | Ethyl 2-fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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